1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene
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Overview
Description
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is a fluorinated aromatic compound that features both a naphthalene ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents and conditions can be tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and can be used to form various derivatives.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated probes and imaging agents.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism by which 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the naphthalene ring, making it less complex and potentially less versatile.
1-Fluoro-4-(trifluoromethyl)benzene: Similar in structure but simpler, this compound lacks the additional aromatic ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-8-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)17(19,20)21/h1-10H |
InChI Key |
WTNYJVWQJFFTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C(=CC=C2)F |
Origin of Product |
United States |
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